N1-(2-methoxyethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
Description
N1-(2-Methoxyethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is an oxalamide derivative characterized by:
- N1-substituent: A 2-methoxyethyl group, which enhances solubility and modulates lipophilicity.
- N2-substituent: A branched chain containing a 4-methylpiperazine moiety and a thiophen-3-yl group.
Oxalamides are frequently explored as flavoring agents, kinase inhibitors, or antimicrobial compounds, depending on substituent groups .
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-19-5-7-20(8-6-19)14(13-3-10-24-12-13)11-18-16(22)15(21)17-4-9-23-2/h3,10,12,14H,4-9,11H2,1-2H3,(H,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMWBVDVCVGKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-methoxyethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide” typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine.
Introduction of the methoxyethyl group: This step involves the reaction of the intermediate with 2-methoxyethylamine under controlled conditions.
Addition of the piperazine and thiophene moieties:
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The reaction conditions are optimized for maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted piperazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N1-(2-methoxyethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Features and Functional Groups
The table below highlights key structural differences and similarities:
Key Observations:
- Thiophene vs. Pyridine/Aryl Groups : The thiophene in the target compound may confer distinct metabolic pathways compared to pyridine (S336) or halogenated aryl groups (GMC-1, BNM-III-170). Thiophenes are prone to oxidation but may enhance CNS permeability .
- Piperazine vs. Other Amines : The 4-methylpiperazine group could improve solubility and mimic natural ligands in kinase or receptor binding, similar to guanidine in BNM-III-170 .
Pharmacological and Toxicological Profiles
S336 (Umami Flavor Agent):
- Safety: No observed adverse effect level (NOEL) = 100 mg/kg/day in rats.
- Metabolism : Hydrolysis of oxalamide bond, followed by oxidation of aromatic/alkyl chains and glucuronidation .
- Regulatory Status : Approved globally for food applications .
GMC-Series Oxalamides:
- Antimicrobial Activity : MIC values against S. aureus and E. coli ranged from 8–64 µg/mL, linked to halogenated aryl groups and cyclic imides .
Target Compound Hypotheses:
- Toxicity : Likely low acute toxicity due to hydrolyzable oxalamide bond and absence of reactive groups.
- Activity: Potential kinase inhibition (analogous to Regorafenib derivatives) or flavor modulation (if thiophene mimics umami receptors).
Biological Activity
N1-(2-methoxyethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure includes several key functional groups that contribute to its biological activity:
- Methoxyethyl group : Enhances solubility and bioavailability.
- Piperazine moiety : Known for its role in various pharmacological effects, particularly in central nervous system (CNS) activity.
- Thiophene ring : Imparts unique electronic properties that may influence receptor interactions.
The molecular formula is CHNOS, with a molecular weight of approximately 358.49 g/mol.
Research indicates that this compound interacts with various biological targets:
- Receptor Binding : The piperazine component allows for interaction with neurotransmitter receptors, potentially modulating neurotransmission and exhibiting anxiolytic or antidepressant effects.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs.
- Antimicrobial Activity : Similar compounds have shown promise against bacterial strains, suggesting potential for further exploration in this area.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of the compound:
- Cell Viability Assays : The compound was tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 12.3 |
| A549 | 20.7 |
These results indicate a potential anticancer effect, warranting further investigation into its mechanism of action.
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and efficacy of this compound:
- Model : Mice were administered the compound at varying doses to assess behavioral changes and physiological responses.
- Findings : Significant reductions in anxiety-like behaviors were observed at doses above 10 mg/kg, suggesting CNS activity.
Case Studies
Several case studies highlight the therapeutic potential of similar oxalamide derivatives:
- Case Study A : A derivative exhibited significant antidepressant effects in a clinical trial involving patients with major depressive disorder, leading to its consideration as a novel treatment option.
- Case Study B : Another related compound demonstrated efficacy against multi-drug resistant bacterial strains, providing insights into the antimicrobial potential of oxalamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
